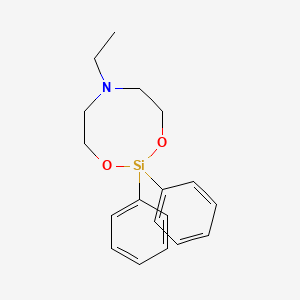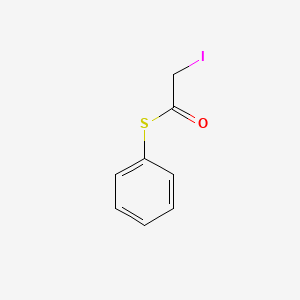
13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications. This particular compound is characterized by a 15-membered ring structure that includes four oxygen atoms and one nitrogen atom, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of a diol with a diamine in the presence of a suitable catalyst to form the macrocyclic ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds .
Wissenschaftliche Forschungsanwendungen
13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane primarily involves its ability to form stable complexes with cations. The oxygen and nitrogen atoms in the macrocyclic ring provide multiple coordination sites for cations, leading to the formation of stable complexes. This property is exploited in various applications, such as ion transport and metal ion extraction .
Molecular Targets and Pathways: The primary molecular targets are metal cations, including alkali and alkaline earth metals. The pathways involved include the formation of coordination complexes, which can be studied using spectroscopic and crystallographic techniques .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the butyl group, affecting its solubility and complexation properties.
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: Similar macrocyclic structure with a methyl group instead of a butyl group, leading to different steric and electronic effects.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)benzaldehyde: Contains an additional benzaldehyde group, which can participate in further chemical reactions.
Uniqueness: The presence of the butyl group in 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane imparts unique solubility and complexation properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility characteristics and strong cation binding .
Eigenschaften
CAS-Nummer |
69978-48-9 |
|---|---|
Molekularformel |
C14H29NO4 |
Molekulargewicht |
275.38 g/mol |
IUPAC-Name |
13-butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-15-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h2-14H2,1H3 |
InChI-Schlüssel |
UUPMSONJYRCCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCOCCOCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



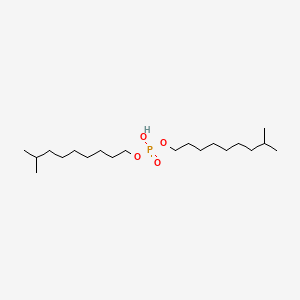
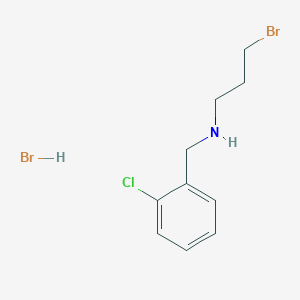
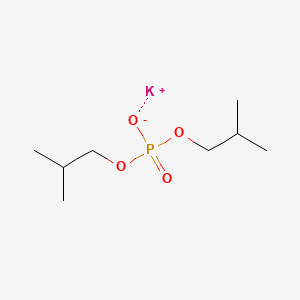
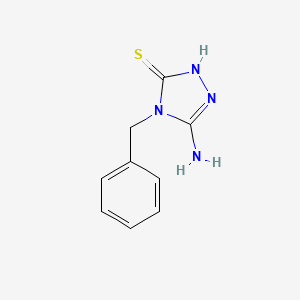


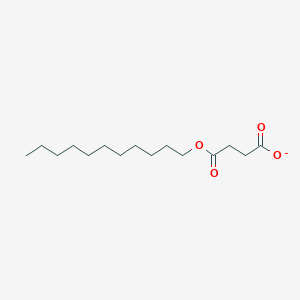
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
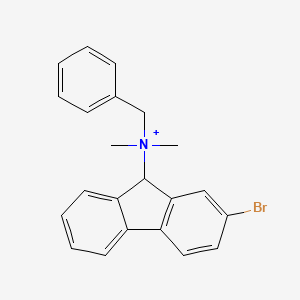

![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
